molecular formula C7H3N3O5 B13995404 4,6-Dinitrobenzo[c]isoxazole CAS No. 29245-51-0

4,6-Dinitrobenzo[c]isoxazole

Katalognummer: B13995404
CAS-Nummer: 29245-51-0
Molekulargewicht: 209.12 g/mol
InChI-Schlüssel: SNGQABUPINYZFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dinitrobenzo[c]isoxazole is a heterocyclic compound characterized by the presence of an isoxazole ring fused with a benzene ring and substituted with two nitro groups at positions 4 and 6. This compound is known for its electrophilic reactivity and has been studied for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dinitrobenzo[c]isoxazole typically involves the nitration of benzo[c]isoxazole. One common method is the direct nitration of benzo[c]isoxazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Wirkmechanismus

The mechanism of action of 4,6-Dinitrobenzo[c]isoxazole involves its electrophilic nature, which allows it to react with nucleophiles. The nitro groups enhance the compound’s reactivity, facilitating nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Dinitrobenzo[c]isoxazole is unique due to its specific substitution pattern and electrophilic reactivity, which distinguishes it from other isoxazole derivatives. Its ability to undergo diverse chemical reactions and form complex polycyclic systems makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

29245-51-0

Molekularformel

C7H3N3O5

Molekulargewicht

209.12 g/mol

IUPAC-Name

4,6-dinitro-2,1-benzoxazole

InChI

InChI=1S/C7H3N3O5/c11-9(12)4-1-6-5(3-15-8-6)7(2-4)10(13)14/h1-3H

InChI-Schlüssel

SNGQABUPINYZFA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=CON=C21)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.